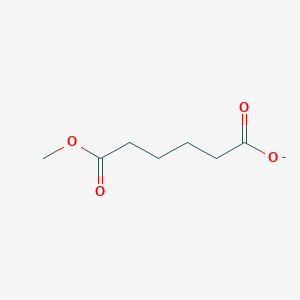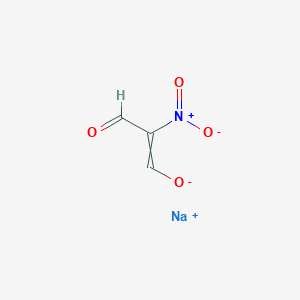
sodium;2-nitro-3-oxoprop-1-en-1-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: sodium;2-nitro-3-oxoprop-1-en-1-olate can be synthesized through the reaction of malonaldehyde with sodium nitrite under controlled conditions. The reaction typically involves the use of ethanol as a solvent and requires refluxing to ensure complete reaction .
Industrial Production Methods: In industrial settings, the production of sodium 2-nitro-1,3-dioxopropan-2-ide involves large-scale reactions with stringent control over temperature and pressure to maximize yield and purity. The compound is often produced in sealed, inert atmospheres to prevent degradation .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Amines and alcohols are typical products.
Substitution: Various substituted nitro compounds are formed depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: sodium;2-nitro-3-oxoprop-1-en-1-olate is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds. Its reactivity makes it valuable in the synthesis of complex molecules.
Biology and Medicine: In pharmaceutical research, this compound serves as a precursor in the synthesis of drug candidates. Its unique structure allows for the development of targeted therapies for various health conditions.
Industry: The compound is utilized in the production of dyes and fungicides. Its reactivity and stability make it suitable for industrial applications where precise chemical transformations are required.
Mécanisme D'action
The mechanism of action of sodium 2-nitro-1,3-dioxopropan-2-ide involves its ability to act as an electrophile, facilitating nucleophilic addition reactions. The nitro group, being electron-withdrawing, enhances the reactivity of adjacent carbon atoms, making them susceptible to nucleophilic attack. This property is exploited in various chemical transformations, including the synthesis of biologically active molecules .
Comparaison Avec Des Composés Similaires
- Sodium nitromalonaldehyde
- Sodium nitropropanedial
- Sodium nitromalondialdehyde
Comparison: sodium;2-nitro-3-oxoprop-1-en-1-olate is unique due to its specific arrangement of functional groups, which imparts distinct reactivity compared to its analogs. While similar compounds like sodium nitromalonaldehyde share the nitro and aldehyde functionalities, the presence of the dioxopropan structure in sodium 2-nitro-1,3-dioxopropan-2-ide provides unique chemical properties and reactivity .
Propriétés
Formule moléculaire |
C3H2NNaO4 |
|---|---|
Poids moléculaire |
139.04 g/mol |
Nom IUPAC |
sodium;2-nitro-3-oxoprop-1-en-1-olate |
InChI |
InChI=1S/C3H3NO4.Na/c5-1-3(2-6)4(7)8;/h1-2,5H;/q;+1/p-1 |
Clé InChI |
OQMLJRMYSFKMDS-UHFFFAOYSA-M |
SMILES canonique |
C(=C(C=O)[N+](=O)[O-])[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


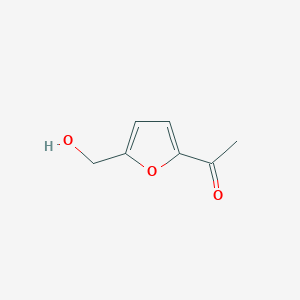
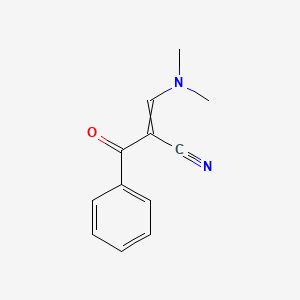
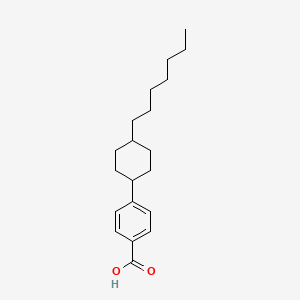
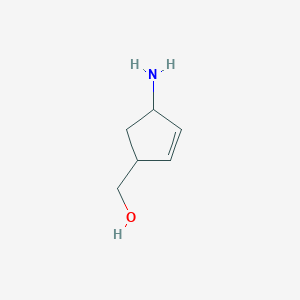
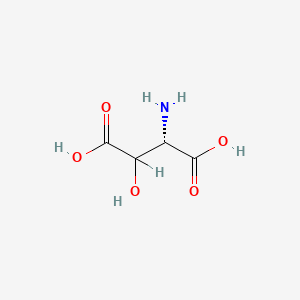
![N,N'-Ethylenebis[2-cyanoacetamide]](/img/structure/B8814797.png)
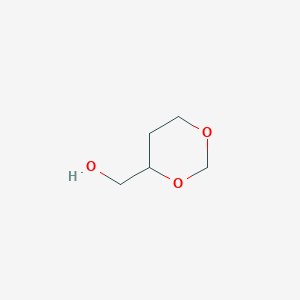
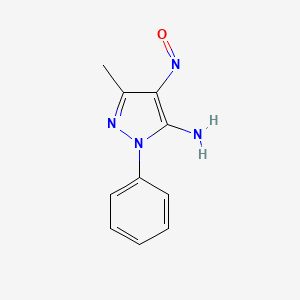
![7-Bromo-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B8814818.png)
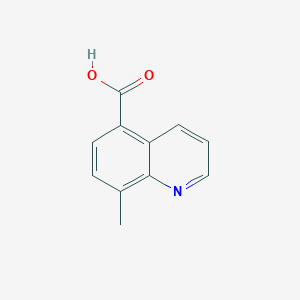
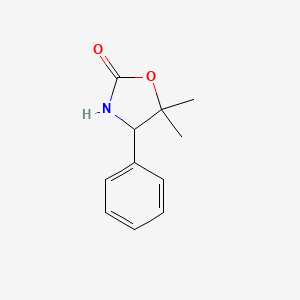
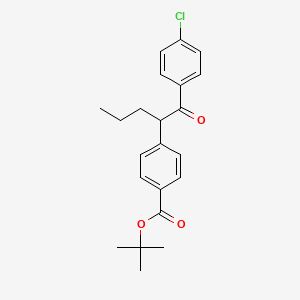
![2-({2-Oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B8814849.png)
